N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide
Description
N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide is a synthetic small molecule featuring a tetrahydroquinolinone core substituted with a benzyl group at position 1 and a 2-methylpropane-1-sulfonamide moiety at position 5. The tetrahydroquinolinone scaffold is widely explored in medicinal chemistry due to its versatility in modulating biological targets, particularly enzymes like proteases and kinases . The sulfonamide group enhances solubility and binding affinity, while the benzyl substituent may influence steric and electronic interactions with target proteins.
Properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-15(2)14-26(24,25)21-18-9-10-19-17(12-18)8-11-20(23)22(19)13-16-6-4-3-5-7-16/h3-7,9-10,12,15,21H,8,11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAWHTGGHSZTLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base. The resulting product is then subjected to reduction and benzylation to introduce the benzyl group. Finally, the sulfonamide moiety is introduced through a sulfonation reaction using a suitable sulfonyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or amines under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Secondary alcohol derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Structural Variations :
- The target compound distinguishes itself with a bulky benzyl group and a branched sulfonamide at positions 1 and 6, respectively. In contrast, Baxdrostat () incorporates a smaller methyl group and a propionamide moiety, likely altering its pharmacokinetic profile .
- QOD and ICD () feature ethanediamide and indole-carboxamide groups, enabling dual inhibition of FP-2 and FP-3 proteases. However, their lack of sulfonamide substituents may reduce solubility compared to the target compound .
Synthetic Accessibility: Derivatives like Compound 26 () are synthesized via nucleophilic substitution or condensation reactions, yielding 43–73% efficiency.
Biological Activity :
- While QOD and ICD exhibit dual protease inhibition, their mechanisms remain unresolved due to insufficient structural data . The target compound’s sulfonamide group may confer stronger hydrogen-bonding interactions with catalytic residues, though experimental validation is needed.
Safety and Handling: Baxdrostat’s safety data sheet () emphasizes standard laboratory precautions (e.g., consulting physicians upon exposure).
Biological Activity
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₂O₂S |
| Molecular Weight | 345.45 g/mol |
| CAS Number | 941953-57-7 |
| LogP | 4.7155 |
| Polar Surface Area | 38.902 Ų |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It could interact with various receptors, potentially influencing signaling pathways that regulate cell growth and differentiation.
- DNA Intercalation : The quinoline core structure allows for intercalation with DNA, which may inhibit replication and transcription processes.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
In vitro studies have demonstrated that this compound shows cytotoxic effects against several cancer cell lines. For example:
- Breast Cancer : In studies involving MCF-7 and MDA-MB-468 cell lines, the compound exhibited significant cytotoxicity compared to standard treatments like gefitinib. This suggests a potential role in targeting estrogen receptor-positive and triple-negative breast cancers .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and chemokines in various cell types.
Neuroprotective Properties
Recent studies suggest neuroprotective effects in models of neurodegenerative diseases. The compound may reduce oxidative stress and apoptosis in neuronal cells, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Breast Cancer : A study evaluated the effects of the compound on MDA-MB-468 cells, revealing that it inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .
- Inflammation in Animal Models : In murine models of inflammation, administration of the compound reduced edema and inflammatory marker levels significantly compared to control groups .
- Neurodegenerative Disease Models : In models simulating Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
